6''-Chloro-6''-deoxyamikacin
Description
6''-Chloro-6''-deoxyamikacin is a semisynthetic aminoglycoside antibiotic derivative synthesized through selective halogenation of the parent compound amikacin. The modification involves replacing the primary hydroxyl group at the C-6" position with a chlorine atom via a reaction employing carbon tetrachloride and triphenylphosphine, achieving moderate yields while preserving other secondary hydroxyl groups in the molecule .
Properties
Molecular Formula |
C22H42ClN5O12 |
|---|---|
Molecular Weight |
604 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6S)-4-amino-6-(chloromethyl)-3,5-dihydroxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H42ClN5O12/c23-4-9-12(30)11(27)14(32)21(37-9)40-19-7(28-20(36)8(29)1-2-24)3-6(26)18(17(19)35)39-22-16(34)15(33)13(31)10(5-25)38-22/h6-19,21-22,29-35H,1-5,24-27H2,(H,28,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1 |
InChI Key |
DLJHBSKXJYQVJX-RMDFUYIESA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CCl)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Synonyms |
6''-chloro-6''-deoxyamikacin |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Amikacin Derivatives
- 6''-Deoxy-6''-iodoamikacin: Synthesized analogously to the chloro derivative, this compound replaces the C-6" hydroxyl with iodine. The synthesis pathway highlights the versatility of halogenation in modifying aminoglycosides, though differences in steric bulk and electronegativity between chlorine and iodine may influence pharmacokinetics or target binding .
Chlorinated Sugar Derivatives
- 6′-Chloro-6′-deoxysucrose : A structurally simpler chlorinated carbohydrate, synthesized with 82% yield. Its 13C NMR spectrum exhibits a distinct singlet at δC 43.9 ppm for the C-6' carbon, confirming regioselective chlorination .
- 6-Chloro-6-deoxygalactose: A monosaccharide derivative with a molecular formula of C6H11ClO4.
Key Synthetic Insight : The chlorination of 6''-Chloro-6''-deoxyamikacin demonstrates remarkable selectivity for the primary hydroxyl group at C-6" despite the presence of seven secondary hydroxyl groups. This contrasts with chlorinated sucrose derivatives, where regioselectivity is achieved through protective-group strategies or steric directing effects .
Spectroscopic Distinctions
13C NMR spectroscopy is pivotal in differentiating chlorination sites. A comparative analysis is tabulated below:
The upfield shifts in chlorinated sucrose derivatives (δC 43.0–43.9 ppm) correlate with the electronegative chlorine atom’s deshielding effect on adjacent carbons. Notably, dichlorinated derivatives (e.g., compound 8 in ) display two distinct signals (δC 44.0 and 43.2 ppm), underscoring the precision of NMR in resolving positional isomers .
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